molecular formula C7H6F3N3O2 B14854275 [4-Nitro-6-(trifluoromethyl)pyridin-2-YL]methylamine

[4-Nitro-6-(trifluoromethyl)pyridin-2-YL]methylamine

Cat. No.: B14854275
M. Wt: 221.14 g/mol
InChI Key: PKEGRLJZZKIYMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-Nitro-6-(trifluoromethyl)pyridin-2-YL]methylamine is a compound that features a pyridine ring substituted with nitro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with nitromethane under basic conditions, followed by reduction to yield the desired amine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like sodium methoxide and sodium hydride are often employed.

Major Products:

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, [4-Nitro-6-(trifluoromethyl)pyridin-2-YL]methylamine is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for creating compounds with specific electronic and steric properties .

Biology and Medicine: Its trifluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceutical compounds .

Industry: In the agrochemical industry, derivatives of this compound are used as intermediates in the synthesis of pesticides and herbicides. The trifluoromethyl group imparts desirable properties such as increased potency and selectivity .

Mechanism of Action

The mechanism of action of [4-Nitro-6-(trifluoromethyl)pyridin-2-YL]methylamine depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein .

Comparison with Similar Compounds

  • 2-Amino-4-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)pyridin-2-amine

Comparison: Compared to similar compounds, [4-Nitro-6-(trifluoromethyl)pyridin-2-YL]methylamine is unique due to the presence of both nitro and trifluoromethyl groups. This combination imparts distinct electronic properties, making it more versatile for various applications .

Properties

Molecular Formula

C7H6F3N3O2

Molecular Weight

221.14 g/mol

IUPAC Name

[4-nitro-6-(trifluoromethyl)pyridin-2-yl]methanamine

InChI

InChI=1S/C7H6F3N3O2/c8-7(9,10)6-2-5(13(14)15)1-4(3-11)12-6/h1-2H,3,11H2

InChI Key

PKEGRLJZZKIYMF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CN)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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